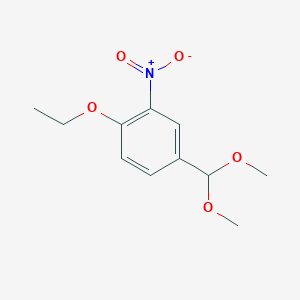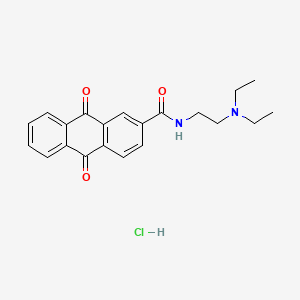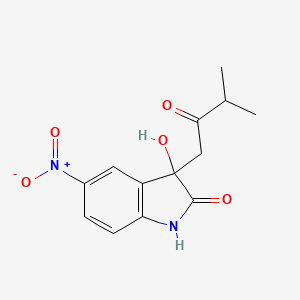![molecular formula C10H25N3 B13999495 2-[(Dimethylamino)methyl]-N1,N1,N3,N3-tetramethyl-1,3-propanediamine CAS No. 959028-30-9](/img/structure/B13999495.png)
2-[(Dimethylamino)methyl]-N1,N1,N3,N3-tetramethyl-1,3-propanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine is a chemical compound with the molecular formula C10H25N3. It is a tertiary amine, characterized by the presence of two dimethylamino groups attached to a 1,3-propanediamine backbone. This compound is known for its strong basicity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine can be synthesized through several methods. One common method involves the reaction of 1,3-propanediamine with dimethylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60-70°C and pressures of 2.0-3.0 MPa .
Industrial Production Methods
In industrial settings, the production of 2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields amine oxides, while reduction produces secondary amines .
Scientific Research Applications
2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine involves its strong basicity and nucleophilicity. The compound can donate electron pairs to electrophiles, facilitating various chemical reactions. Its molecular targets include carbonyl compounds, alkyl halides, and other electrophilic species .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar in structure but lacks the dimethylaminomethyl group.
N,N,N’,N’-Tetramethylethylenediamine: Contains an ethylene backbone instead of a propylene backbone.
N,N,N’,N’-Tetramethyl-1,4-butanediamine: Features a butane backbone, providing different steric and electronic properties.
Uniqueness
2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine is unique due to the presence of the dimethylaminomethyl group, which enhances its nucleophilicity and basicity compared to similar compounds. This makes it particularly effective in catalysis and as a reagent in organic synthesis .
Properties
CAS No. |
959028-30-9 |
|---|---|
Molecular Formula |
C10H25N3 |
Molecular Weight |
187.33 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-N,N,N',N'-tetramethylpropane-1,3-diamine |
InChI |
InChI=1S/C10H25N3/c1-11(2)7-10(8-12(3)4)9-13(5)6/h10H,7-9H2,1-6H3 |
InChI Key |
HIFPWOAHPLWFLT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(CN(C)C)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


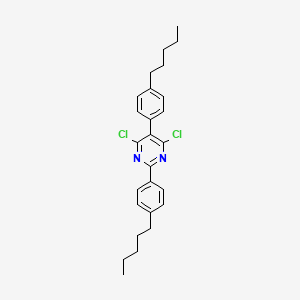
![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)
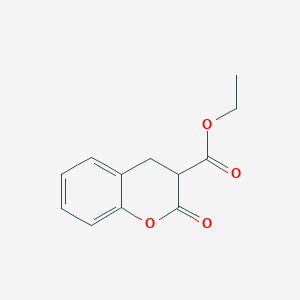
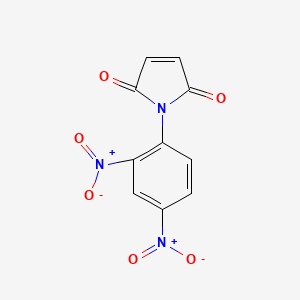
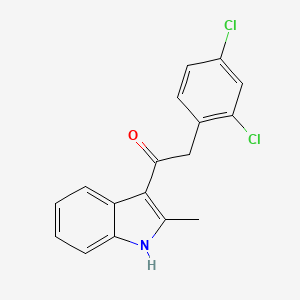
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
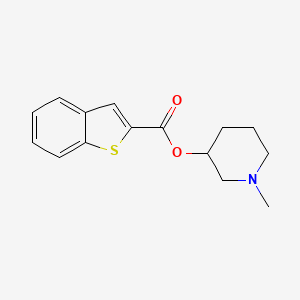
![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)

![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)

